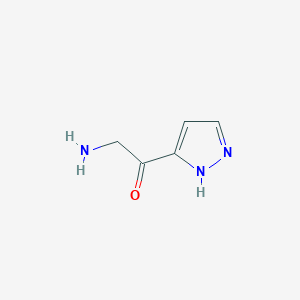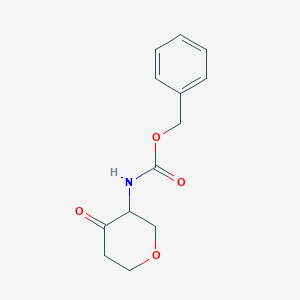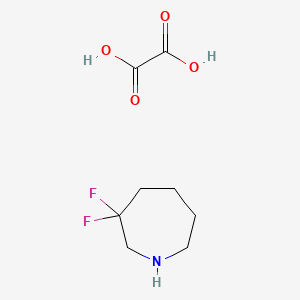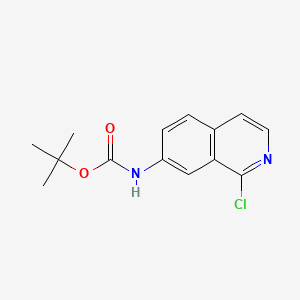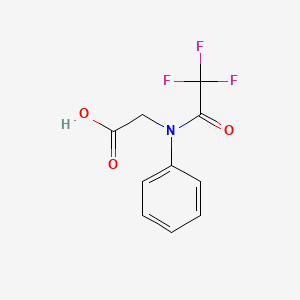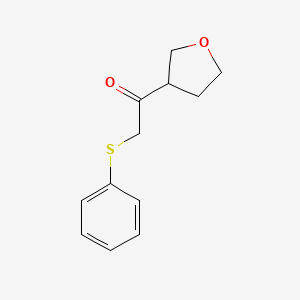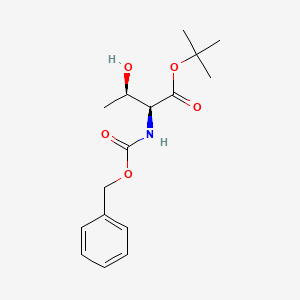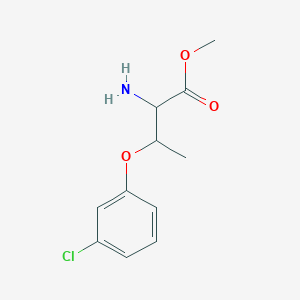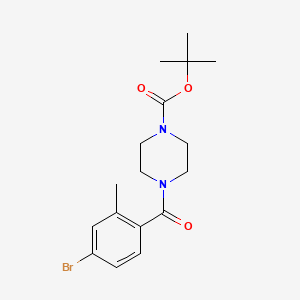
Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H25BrN2O2. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the tert-butyl group and the brominated benzoyl moiety in its structure makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-2-methylbenzoyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl moiety can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Substituted benzoyl piperazine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The brominated benzoyl moiety can enhance the compound’s binding affinity to its targets, leading to potent biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromo-3-methylphenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate is unique due to the presence of the 4-bromo-2-methylbenzoyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1370600-54-6 |
|---|---|
Fórmula molecular |
C17H23BrN2O3 |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23BrN2O3/c1-12-11-13(18)5-6-14(12)15(21)19-7-9-20(10-8-19)16(22)23-17(2,3)4/h5-6,11H,7-10H2,1-4H3 |
Clave InChI |
UUISCRAGFNILKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide](/img/structure/B15303051.png)
![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
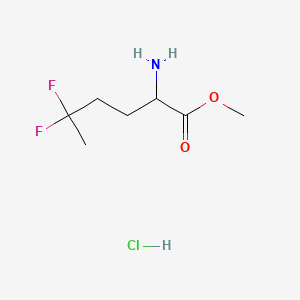
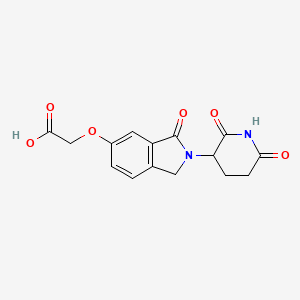
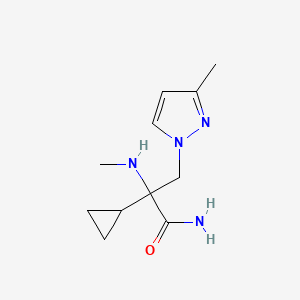
![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
